

Spectroscopic Profile of 4-Iodobutanoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-iodobutanoic Acid

Cat. No.: B151813

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **4-iodobutanoic acid**, a valuable building block in organic synthesis and drug discovery. This document summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering insights into the structural characterization of this compound. Detailed experimental protocols and a visual representation of the analytical workflow are also presented to aid in the replication and interpretation of these results.

Spectroscopic Data Summary

The following tables provide a structured summary of the available quantitative spectroscopic data for **4-iodobutanoic acid**.

Table 1: ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Carbon Atom	Chemical Shift (δ) in ppm
C1 (C=O)	178.5
C2 (-CH ₂ -)	35.5
C3 (-CH ₂ -)	30.5
C4 (-CH ₂ I)	5.5

Source: PubChem CID 3354774[1]

Table 2: Infrared (IR) Spectroscopy Data

Functional Group	Wavenumber (cm ⁻¹)	Description
O-H stretch	2925	Broad
C=O stretch	1695	Strong
C-O stretch	1425	Medium
C-I stretch	550 - 650 (Expected)	Weak to Medium

Source: PubChem CID 3354774 (ATR-IR)[1]

Note: While a specific mass spectrum for **4-iodobutanoic acid** is not readily available in the searched databases, the characteristic fragmentation pattern for short-chain carboxylic acids involves the loss of the hydroxyl group (M-17) and the carboxyl group (M-45)[2]. For **4-iodobutanoic acid** (MW: 214.00 g/mol)[3], significant fragments would be anticipated at m/z 197 and 169.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Data

Based on the general principles of ¹H NMR spectroscopy and known chemical shift ranges for similar functional groups, the following is a predicted spectrum for **4-iodobutanoic acid**. [4][5][6]

Table 3: Predicted ^1H NMR Spectroscopy Data

Proton(s)	Predicted Chemical Shift (δ) in ppm	Predicted Multiplicity	Predicted Integration
-COOH	10-12	Singlet (broad)	1H
$\alpha\text{-CH}_2$	2.2 - 2.6	Triplet	2H
$\beta\text{-CH}_2$	1.9 - 2.3	Quintet	2H
$\gamma\text{-CH}_2\text{I}$	3.1 - 3.5	Triplet	2H

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate acquisition and interpretation of spectroscopic data. The following are general protocols applicable to the analysis of **4-iodobutanoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Methodology:

- **Sample Preparation:** A sample of **4-iodobutanoic acid** (5-10 mg for ^1H , 20-50 mg for ^{13}C) is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard ($\delta = 0.00$ ppm).
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- **Data Acquisition:**
 - For ^1H NMR, a standard pulse sequence is used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton resonances.

- For ^{13}C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ^{13}C nucleus.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation: A small amount of solid **4-iodobutanoic acid** is placed directly onto the ATR crystal.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
- Data Acquisition: The spectrum is recorded over the mid-infrared range (typically $4000\text{--}400\text{ cm}^{-1}$). A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.
- Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in **4-iodobutanoic acid**.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

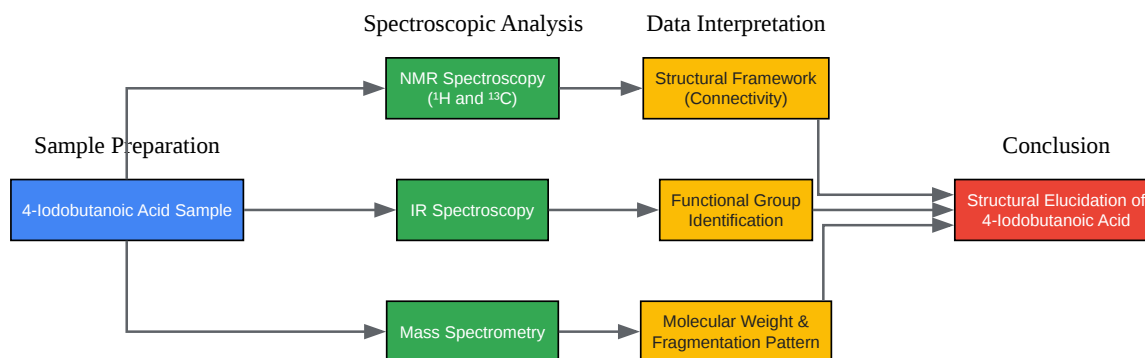
- Sample Introduction: The sample is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized by heating.
- Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion (M^+) and various

fragment ions.

- **Mass Analysis:** The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
- **Data Analysis:** The spectrum is analyzed to identify the molecular ion peak and to interpret the fragmentation pattern to gain structural information.

Experimental Workflow Visualization

The logical flow of spectroscopic analysis for the characterization of **4-iodobutanoic acid** is depicted in the following diagram.



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Caption: Experimental workflow for the spectroscopic characterization of **4-iodobutanoic acid**.

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- To cite this document: BenchChem. [Spectroscopic Profile of 4-Iodobutanoic Acid: A
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[https://www.benchchem.com/product/b151813#4-iodobutanoic-acid-spectroscopic-data-
nmr-ir-ms]

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